2-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide
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Overview
Description
2-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nicotinamide core, a methoxy group, and a triazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide typically involves multiple steps, starting with the preparation of the nicotinamide core. The methoxy group is introduced through methylation reactions, while the triazole ring is formed via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the triazole ring can produce different triazole derivatives.
Scientific Research Applications
2-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide involves its interaction with specific molecular targets and pathways. The triazole ring and pyridine moiety can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(pyridin-3-ylmethyl)nicotinamide
- N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide
- 2-methoxy-N-(1H-1,2,3-triazol-4-yl)methyl)nicotinamide
Uniqueness
2-methoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is unique due to the presence of both a methoxy group and a triazole ring, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various scientific fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-methoxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-23-15-13(5-3-7-17-15)14(22)18-8-11-10-21(20-19-11)12-4-2-6-16-9-12/h2-7,9-10H,8H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDSCFXLYOBDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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